molecular formula C9H12O2 B1624869 (S)-2-Methoxy-1-phenylethanol CAS No. 65487-97-0

(S)-2-Methoxy-1-phenylethanol

Cat. No. B1624869
CAS RN: 65487-97-0
M. Wt: 152.19 g/mol
InChI Key: DGDIVLMPQVYVGW-SECBINFHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. It could also include the compound’s reactivity with other substances .

Scientific Research Applications

Enzymatic Resolution in Synthesis

  • Chiral Auxiliary in Synthesis : (S)-2-Methoxy-1-phenylethanol is utilized as a chiral auxiliary in the synthesis of optically active compounds, particularly 1,4-dihydropyridines. Its resolution is catalyzed by enzymes like Candida antarctica lipase B with high enantioselectivity (Monterde et al., 2002).

Biotechnological Production

  • Production of Aromatic Compounds : It has applications in the biotechnological production of 2-phenylethanol, an aromatic alcohol with a rose-like fragrance. This compound is significant in cosmetic, perfume, and food industries. Its microbial transformation process is gaining attention as an environmentally friendly and natural method (Hua & Xu, 2011).

Chiral Derivatization for HPLC

  • Chiral Derivatizing Agent : This compound has been used in chiral derivatization, particularly in the resolution of racemic mixtures via high-performance liquid chromatography (HPLC). It is effective in separating enantiomeric alcohols and amines (Miyano et al., 1989).

Microbial Production Enhancements

  • Metabolic Engineering in Yeast : Advances in metabolic engineering have been made to improve the de novo synthesis of 2-phenylethanol in yeasts like Saccharomyces cerevisiae. This involves optimizing pathways and enzymatic activities to increase production efficiency (Hassing et al., 2019).

Chemical Synthesis and Reactions

  • Chemical Synthesis Methods : The compound is also involved in chemical reactions like the treatment of arylethanals with boron tribromide, leading to the production of other complex compounds (Dupont & Cotelle, 1998).

Pharmaceutical Industry Applications

  • Use in Pharmaceutical Industry : It's used in the pharmaceutical industry, notably in the synthesis of 1-phenylethanol, an anti-inflammatory and analgesic drug. It's involved in the selective hydrogenation of acetophenone using supercritical CO2 (More & Yadav, 2018).

Polymer Photoelectron Devices

  • Application in Polymer Photoelectron Devices : Its derivatives are used in the fabrication of polymer nano-photoelectron devices, highlighting its significance in advanced materials science (Zhao et al., 2007).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological systems to produce that effect .

Safety and Hazards

This would involve understanding the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound .

Future Directions

This would involve a discussion of open questions about the compound and potential areas for future research .

properties

IUPAC Name

(1S)-2-methoxy-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIVLMPQVYVGW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447962
Record name (S)-2-Methoxy-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methoxy-1-phenylethanol

CAS RN

65487-97-0
Record name (S)-2-Methoxy-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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